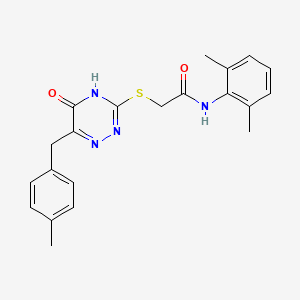
N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound with a complex structure that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H26N6O3S
- Molecular Weight : 490.58 g/mol
- CAS Number : 692737-11-4
The structure includes a 1,2,4-triazine core which is known for various biological activities such as antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. In a study comparing various derivatives, compounds with similar structural features to this compound demonstrated broad-spectrum antibacterial activity. For instance:
| Compound | MIC against E. coli (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.91 | Antibacterial |
| Compound B | 50 | Antitubercular |
The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity significantly .
Antitubercular Activity
The compound's structural analogs have shown promising results against Mycobacterium smegmatis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 50 μg/mL. This suggests potential for further development as an antitubercular agent .
Anticonvulsant Activity
In investigations into anticonvulsant properties, related compounds were tested in maximal electroshock tests and demonstrated varying levels of efficacy. Some derivatives increased GABA levels significantly and inhibited GABA transaminase activity, suggesting a mechanism that could be relevant for treating seizure disorders .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in microbial and mammalian systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation : It might modulate neurotransmitter systems by affecting GABAergic pathways.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of triazine derivatives in various biological assays:
- Antibacterial Studies : A series of compounds were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and E. coli. The most potent compounds exhibited MIC values significantly lower than standard antibiotics like Ciprofloxacin .
- Antitubercular Evaluation : In vitro studies showed that certain derivatives inhibited the growth of Mycobacterium tuberculosis at concentrations comparable to established treatments like Rifampicin .
- Anticonvulsant Testing : Compounds related to the target structure were tested in animal models for their anticonvulsant effects, showing promise for further development into therapeutic agents .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13-7-9-16(10-8-13)11-17-20(27)23-21(25-24-17)28-12-18(26)22-19-14(2)5-4-6-15(19)3/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDFDHGKUJQQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














